

(E)-9-Hexadecenyl acetate molecular weight and formula

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Compound of Interest

Compound Name: (E)-9-Hexadecenyl acetate

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Technical Guide: (E)-9-Hexadecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for **(E)-9-Hexadecenyl acetate**. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

(E)-9-Hexadecenyl acetate is a long-chain fatty acid ester. Its fundamental chemical properties are summarized in the table below for easy reference.

Property	Value	Citation(s)
Molecular Formula	C ₁₈ H ₃₄ O ₂	[1][2][3]
Molecular Weight	282.46 g/mol	[3]
Synonyms	(9E)-Hexadecen-1-yl acetate, 9-Hexadecen-1-ol, acetate, (9E)-	[2]
Chemical Class	Carboxylic ester	

Proposed Synthetic Pathway

A viable and stereoselective method for the synthesis of **(E)-9-Hexadecenyl acetate** is through the Wittig reaction to form the precursor alcohol, (E)-9-Hexadecen-1-ol, followed by acetylation. The Wittig reaction is a well-established method for creating carbon-carbon double bonds, and the use of a stabilized ylide favors the formation of the (E) or trans isomer.

The proposed two-step synthesis is outlined below:

- Step 1: Synthesis of (E)-9-Hexadecen-1-ol via Wittig Reaction. This step involves the reaction of heptanal with (8-hydroxyoctyl)triphenylphosphonium bromide in the presence of a suitable base to form the (E)-alkene.
- Step 2: Acetylation of (E)-9-Hexadecen-1-ol. The synthesized alcohol is then acetylated using acetic anhydride in the presence of a catalyst to yield the final product, **(E)-9-Hexadecenyl acetate**.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of **(E)-9-Hexadecenyl acetate**.

Step 1: Synthesis of (E)-9-Hexadecen-1-ol

Materials:

- (8-Hydroxyoctyl)triphenylphosphonium bromide
- Sodium hydride (NaH) or other suitable strong base
- Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Heptanal
- Hexane
- Diethyl ether

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- A solution of (8-hydroxyoctyl)triphenylphosphonium bromide in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to 0°C in an ice bath.
- Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour to ensure the complete formation of the ylide.
- The reaction mixture is cooled again to 0°C , and a solution of heptanal in anhydrous DMF is added dropwise.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of a saturated aqueous solution of NH_4Cl .
- The mixture is extracted three times with a 1:1 mixture of hexane and diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield pure (E)-9-Hexadecen-1-ol.

Step 2: Acetylation of (E)-9-Hexadecen-1-ol

Materials:

- (E)-9-Hexadecen-1-ol
- Acetic anhydride

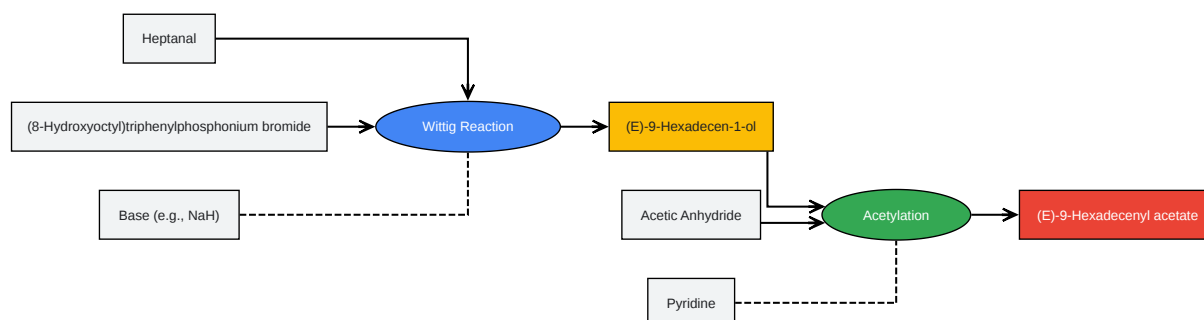
- Pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- (E)-9-Hexadecen-1-ol is dissolved in dichloromethane in a round-bottom flask.
- Pyridine is added to the solution, followed by the dropwise addition of acetic anhydride at 0°C .
- The reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
- The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is evaporated under reduced pressure to yield **(E)-9-Hexadecenyl acetate**.
- If necessary, the product can be further purified by flash chromatography.

Visualized Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of **(E)-9-Hexadecenyl acetate**.



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Caption: Proposed synthesis of **(E)-9-Hexadecenyl acetate**.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com